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Compound of Interest

Compound Name: Trinickel disulphide

Cat. No.: B081908

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of
trinickel disulphide (NisSz2), a material of significant interest due to its unique electronic and
catalytic properties. This document delves into the material's fundamental characteristics,
experimental and computational methodologies for its study, and key quantitative data,
presented for clarity and comparative analysis.

Core Properties of Trinickel Disulphide

Trinickel disulphide, commonly found in the heazlewoodite mineral form, is a metallic
compound.[1][2] Its metallic nature is characterized by the absence of a band gap, with
electronic states continuously available for conduction.[1][2] This property underpins its high
electrical conductivity.

Computationally, the metallic character of NisS:z is confirmed by a significant density of states
(DOS) at the Fermi level.[3] The material typically crystallizes in a trigonal (rhombohedral)
structure with the space group R32.[4] However, an orthorhombic phase has also been
reported.

Table 1: Crystallographic Data for Trigonal Trinickel Disulphide (Heazlewoodite)
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Parameter Value Reference

Space Group R32 --INVALID-LINK--
Crystal System Trigonal --INVALID-LINK--
a 5.74 A --INVALID-LINK--
b 574 A --INVALID-LINK--
C 7.14 A --INVALID-LINK--
a 90° --INVALID-LINK--
B 90° --INVALID-LINK--
Y 120° --INVALID-LINK--

Table 2: Atomic Positions for Trigonal Trinickel Disulphide (Heazlewoodite)

Fractional
Element Wyckoff Symbol Coordinates (X, v, Reference

2)
Ni 9b (0.333, 0.667, 0.167) --INVALID-LINK--
S 6¢C (0.000, 0.000, 0.388) --INVALID-LINK--

Experimental Determination of Electronic Band
Structure

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique
for directly probing the electronic band structure of crystalline solids.[5][6]

Experimental Protocol: Angle-Resolved Photoemission
Spectroscopy (ARPES)

A representative, albeit generalized, protocol for the ARPES analysis of NizS:z is outlined below.
Specific parameters may vary based on the available instrumentation and the precise research
question.
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. Sample Preparation: Single Crystal Synthesis

High-quality single crystals of NizSz are essential for ARPES measurements. A common
synthesis method is the chemical vapor transport (CVT) technique.

Precursors: High-purity nickel (Ni) powder and sulfur (S) powder.

Transport Agent: lodine (I2) is often used as a transport agent.

Procedure:

[e]

The stoichiometric amounts of Ni and S powder, along with a small amount of Iz, are
sealed in an evacuated quartz ampoule.

o The ampoule is placed in a two-zone tube furnace. The source zone (containing the
precursors) is heated to a higher temperature (e.g., 800 °C), while the growth zone is
maintained at a slightly lower temperature (e.g., 750 °C).

o This temperature gradient drives the transport of the nickel sulfide species via the gas
phase to the cooler end, where single crystals nucleate and grow over several days.

o The ampoule is then slowly cooled to room temperature.
. ARPES Measurement

Environment: The experiment is conducted in an ultra-high vacuum (UHV) chamber
(pressure < 10710 torr) to prevent surface contamination.

Sample Mounting and Cleaving: The synthesized NizSz single crystal is mounted on a
sample holder and cleaved in-situ at low temperature (e.g., < 20 K) to expose a clean,
atomically flat surface.

Light Source: A monochromatic light source, such as a synchrotron beamline or a laboratory-
based UV lamp (e.g., He-la radiation at 21.2 eV), is used to generate photons that excite
electrons from the sample.

Electron Energy Analyzer: A hemispherical electron energy analyzer measures the kinetic
energy and emission angle of the photoemitted electrons.
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o Data Acquisition: The intensity of photoemitted electrons is recorded as a function of their
kinetic energy and two emission angles. This data is then converted to a plot of binding
energy versus crystal momentum (E vs. k), which represents the electronic band structure.

Computational Determination of Electronic Band
Structure

Density Functional Theory (DFT) is the primary computational method for calculating the
electronic band structure of materials from first principles.

Computational Protocol: Density Functional Theory
(DFT) Calculations

The following protocol outlines the key steps and parameters for performing a DFT calculation
of the electronic band structure of NisSa.

1. Software: A plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP)
or Quantum ESPRESSO is commonly used.[7]

2. Input Structure: The calculation begins with the crystal structure of NiszSz2, as detailed in
Tables 1 and 2.

3. Key Computational Parameters:

o Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are used to describe
the interaction between the core and valence electrons.

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the
Perdew-Burke-Ernzerhof (PBE) functional is a common choice for metallic systems.[7]

o Plane-Wave Cutoff Energy: A cutoff energy of around 400-500 eV is typically sufficient to
ensure convergence of the total energy.

e k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. For the self-
consistent field (SCF) calculation, a dense k-point mesh (e.g., 12x12x8) is used to accurately
determine the charge density. For the subsequent band structure calculation, a path of high-
symmetry points in the Brillouin zone is defined.
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o Convergence Criteria: The electronic self-consistency loop is iterated until the total energy
difference between consecutive steps is less than a small threshold (e.g., 10-% eV). The
forces on the atoms are also minimized to a similar tolerance during structural optimization.

4. Calculation Workflow:

» Structural Optimization: The lattice parameters and atomic positions are relaxed to find the
minimum energy configuration.

o Self-Consistent Field (SCF) Calculation: The ground-state electron density is calculated on a
dense k-point mesh.

e Non-Self-Consistent Calculation for Band Structure: The electronic band structure is
calculated along a high-symmetry path in the Brillouin zone using the charge density
obtained from the SCF step.

» Density of States (DOS) Calculation: The DOS and projected DOS (PDOS) are calculated to
understand the contribution of different atomic orbitals to the electronic states.

Visualizations
Computational Workflow for Electronic Band Structure

The following diagram illustrates the typical workflow for calculating the electronic band
structure of a material using Density Functional Theory.
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A generalized workflow for DFT-based electronic structure calculations.

This guide provides a foundational understanding of the electronic band structure of trinickel
disulphide, intended to support further research and development in materials science and
related fields. The detailed protocols and structured data serve as a valuable resource for both
experimentalists and computational scientists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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